molecular formula C8H15NO3 B2484505 Rac-2-{[(1R,2R)-2-hydroxycyclopentyl](methyl)amino}acetic acid CAS No. 2126143-83-5

Rac-2-{[(1R,2R)-2-hydroxycyclopentyl](methyl)amino}acetic acid

Cat. No.: B2484505
CAS No.: 2126143-83-5
M. Wt: 173.212
InChI Key: NIBNFCCQFBSUJN-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Rac-2-{(1R,2R)-2-hydroxycyclopentylamino}acetic acid involves several steps. One common synthetic route includes the reaction of (1R,2R)-2-hydroxycyclopentanone with methylamine to form the corresponding imine, which is then reduced to the amine. This amine is subsequently reacted with chloroacetic acid to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Rac-2-{(1R,2R)-2-hydroxycyclopentylamino}acetic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Rac-2-{(1R,2R)-2-hydroxycyclopentylamino}acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of Rac-2-{(1R,2R)-2-hydroxycyclopentylamino}acetic acid involves its interaction with specific molecular targets. As a cyclin-dependent kinase inhibitor, it binds to the active site of these enzymes, preventing their activity and thereby regulating the cell cycle. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Rac-2-{(1R,2R)-2-hydroxycyclopentylamino}acetic acid can be compared with other similar compounds, such as:

The uniqueness of Rac-2-{(1R,2R)-2-hydroxycyclopentylamino}acetic acid lies in its specific structural features and its potential for selective inhibition of certain cyclin-dependent kinases, which may offer advantages in therapeutic applications.

Properties

IUPAC Name

2-[[(1R,2R)-2-hydroxycyclopentyl]-methylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-9(5-8(11)12)6-3-2-4-7(6)10/h6-7,10H,2-5H2,1H3,(H,11,12)/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIBNFCCQFBSUJN-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1CCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC(=O)O)[C@@H]1CCC[C@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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